3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea
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Overview
Description
3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea is an organic compound that features both ethoxy and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea typically involves the reaction of 4-ethoxyaniline with 4-fluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethoxyphenyl)amino]-N-(3-fluorophenyl)acetamide
- 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride
Uniqueness
3-(4-Ethoxyphenyl)-1-[(4-fluorophenyl)amino]urea is unique due to the presence of both ethoxy and fluorophenyl groups, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-fluoroanilino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-2-21-14-9-7-12(8-10-14)17-15(20)19-18-13-5-3-11(16)4-6-13/h3-10,18H,2H2,1H3,(H2,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTTWAMMMTVXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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